2-Formyl-1H-indole-4-carbonitrile
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Overview
Description
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making compounds like 2-Formyl-1H-indole-4-carbonitrile valuable for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-1H-indole-4-carbonitrile typically involves the reaction of 1H-indole-4-carbonitrile with formylating agents under controlled conditions. One common method is the Vilsmeier-Haack reaction, where 1H-indole-4-carbonitrile reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-1H-indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-Carboxy-1H-indole-4-carbonitrile.
Reduction: 2-Hydroxymethyl-1H-indole-4-carbonitrile.
Substitution: 3-Halo-2-formyl-1H-indole-4-carbonitrile.
Scientific Research Applications
2-Formyl-1H-indole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-1H-indole-4-carbonitrile is primarily related to its ability to interact with biological targets through its indole nucleus and formyl group. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position, known for its biological activities.
1H-Indole-2-carboxylic acid: An indole derivative with a carboxyl group at the 2-position, used in the synthesis of pharmaceuticals.
1H-Indole-4-carbonitrile: The parent compound of 2-Formyl-1H-indole-4-carbonitrile, lacking the formyl group.
Uniqueness: this compound is unique due to the presence of both a formyl group and a nitrile group on the indole nucleus. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H6N2O |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-formyl-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-5-7-2-1-3-10-9(7)4-8(6-13)12-10/h1-4,6,12H |
InChI Key |
ACDCIPQNVZGHLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1)C=O)C#N |
Origin of Product |
United States |
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